molecular formula C21H23N3O5 B11424154 2-[3-(2-methoxyethyl)-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-phenylacetamide

2-[3-(2-methoxyethyl)-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-phenylacetamide

Cat. No.: B11424154
M. Wt: 397.4 g/mol
InChI Key: OPAJSCGKBXCYHM-UHFFFAOYSA-N
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Description

2-[3-(2-Methoxyethyl)-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-phenylacetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes an imidazolidinone core, substituted with methoxyethyl and methoxyphenyl groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-methoxyethyl)-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-phenylacetamide typically involves multiple steps:

    Formation of the Imidazolidinone Core: The initial step involves the cyclization of a suitable diamine with a carbonyl compound to form the imidazolidinone ring. This reaction often requires a catalyst and is performed under controlled temperature and pressure conditions.

    Substitution Reactions: The next steps involve the introduction of the methoxyethyl and methoxyphenyl groups through nucleophilic substitution reactions. These reactions are typically carried out in the presence of a base such as sodium hydride or potassium carbonate.

    Acylation: The final step involves the acylation of the imidazolidinone derivative with phenylacetyl chloride to yield the target compound. This reaction is usually performed in an inert atmosphere to prevent side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the imidazolidinone ring, potentially converting it to a more saturated form.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Saturated imidazolidinone derivatives.

    Substitution: Halogenated or nitrated aromatic derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of imidazolidinone derivatives in various chemical reactions.

Biology

In biological research, the compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Medicine

In medicinal chemistry, 2-[3-(2-methoxyethyl)-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-phenylacetamide is explored for its potential therapeutic effects. It may exhibit anti-inflammatory, analgesic, or antimicrobial properties, although detailed studies are required to confirm these activities.

Industry

In the industrial sector, the compound could be used as an intermediate in the synthesis of more complex molecules or as a functional material in applications such as coatings or polymers.

Mechanism of Action

The mechanism of action of 2-[3-(2-methoxyethyl)-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-phenylacetamide involves its interaction with specific molecular targets. The methoxy groups and the imidazolidinone ring are likely to play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific biological context and require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[3-(2-methoxyethyl)-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-phenylacetamide stands out due to its dual methoxy substitutions and the presence of an imidazolidinone core. These features confer unique chemical reactivity and potential biological activity, making it a valuable compound for diverse research applications.

Properties

Molecular Formula

C21H23N3O5

Molecular Weight

397.4 g/mol

IUPAC Name

2-[3-(2-methoxyethyl)-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-phenylacetamide

InChI

InChI=1S/C21H23N3O5/c1-28-13-12-23-18(14-19(25)22-15-6-4-3-5-7-15)20(26)24(21(23)27)16-8-10-17(29-2)11-9-16/h3-11,18H,12-14H2,1-2H3,(H,22,25)

InChI Key

OPAJSCGKBXCYHM-UHFFFAOYSA-N

Canonical SMILES

COCCN1C(C(=O)N(C1=O)C2=CC=C(C=C2)OC)CC(=O)NC3=CC=CC=C3

Origin of Product

United States

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